nicotinic acid mononucleotide
Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions: nicotinic acid mononucleotide can be synthesized through chemical and biosynthetic methods. The chemical synthesis involves the phosphorylation of nicotinamide riboside with phosphoryl chloride in anhydrous trimethyl phosphate, followed by chromatographic separation .
Industrial Production Methods: Industrial production often leverages biosynthetic pathways due to their efficiency and sustainability. These methods involve the use of biocatalysts and metabolic engineering strategies to optimize the activity of key enzymes, enhance the supply of precursors, and inhibit the synthesis of byproducts .
Chemical Reactions Analysis
Types of Reactions: nicotinic acid mononucleotide undergoes various chemical reactions, including phosphorylation, reduction, and substitution.
Common Reagents and Conditions:
Phosphorylation: Typically involves phosphoryl chloride in anhydrous trimethyl phosphate.
Reduction: Can be catalyzed by enzymes such as nicotinate riboside kinase.
Substitution: Often involves nucleophilic substitution reactions where the nicotinic acid moiety is replaced or modified.
Major Products: The primary product of these reactions is nicotinamide adenine dinucleotide (NAD), a critical coenzyme in redox reactions .
Scientific Research Applications
nicotinic acid mononucleotide has a wide range of applications in scientific research:
Mechanism of Action
nicotinic acid mononucleotide exerts its effects primarily through its role in NAD biosynthesis. It is converted to NAD via the Preiss-Handler pathway, which involves the conversion of nicotinic acid and 5’-phosphoribosyl-1-pyrophosphate to this compound by nicotinic acid phosphoribosyltransferase . NAD then functions as an electron carrier in metabolic redox reactions and as a substrate for NAD-dependent enzymes .
Comparison with Similar Compounds
Nicotinamide: Another precursor of NAD, but does not have the same lipid-modifying effects as nicotinic acid.
Nicotinamide Riboside: A more recently identified form of vitamin B3 that also serves as a precursor to NAD.
Uniqueness: nicotinic acid mononucleotide is unique in its specific role in the Preiss-Handler pathway and its ability to be synthesized both chemically and biosynthetically . Its efficient conversion to NAD makes it a valuable compound in both research and industrial applications .
Properties
IUPAC Name |
1-[(2R,3R,4S,5R)-3,4-dihydroxy-5-(phosphonooxymethyl)oxolan-2-yl]pyridin-1-ium-3-carboxylate | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14NO9P/c13-8-7(5-20-22(17,18)19)21-10(9(8)14)12-3-1-2-6(4-12)11(15)16/h1-4,7-10,13-14H,5H2,(H2-,15,16,17,18,19)/t7-,8-,9-,10-/m1/s1 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JOUIQRNQJGXQDC-ZYUZMQFOSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C[N+](=C1)C2C(C(C(O2)COP(=O)(O)O)O)O)C(=O)[O-] | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC(=C[N+](=C1)[C@H]2[C@@H]([C@@H]([C@H](O2)COP(=O)(O)O)O)O)C(=O)[O-] | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14NO9P | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00953981 | |
Record name | Nicotinate beta-D-ribonucleotide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00953981 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
335.20 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
321-02-8 | |
Record name | Nicotinic acid mononucleotide | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=321-02-8 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Nicotinate mononucleotide | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000321028 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Nicotinate beta-D-ribonucleotide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00953981 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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